2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate
Overview
Description
“2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate” is a chemical compound with the molecular formula C14H22N2O5 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on a 2,6-diazaspiro[3.4]octane core, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). The compound also contains functional groups such as oxo (C=O) and carboxylate (COO-) groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Synthesis and Molecular Structure
- The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related structure, was synthesized as a cyclic amino acid ester and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its crystal structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Chemical Synthesis Techniques
- The synthesis of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and 6-tert-aminoalkyl-7-aryl-6,7-diazaspiro[3.4]octane-5,8-diones was achieved through two synthetic methods, each yielding primarily one isomer or the other, demonstrating the compound's versatility in chemical synthesis (Brabander & Wright, 1965).
Structural Analysis and Characterization
- The molecular and crystal structure of derivatives of this compound, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been extensively studied, providing insights into their potential applications in various fields of scientific research (Meyers et al., 2009).
Applications in Organic Chemistry
- The compound has been utilized in the synthesis of complex molecules, such as in the case of the formal [4+2] cycloaddition of di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate with ketones or aldehydes, followed by tandem lactonization. This illustrates its role in facilitating advanced organic synthesis processes (Okado et al., 2012).
properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-5-20-11(18)10-14(6-9(17)15-10)7-16(8-14)12(19)21-13(2,3)4/h10H,5-8H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOJRYNWIYULON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(CC(=O)N1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate | |
CAS RN |
1357351-87-1 | |
Record name | 2-t-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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